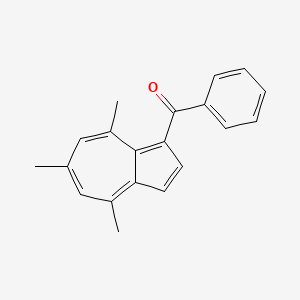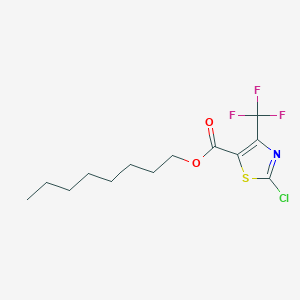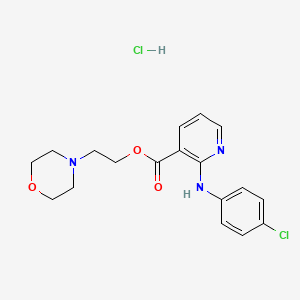
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a chlorophenyl group, and a morpholinyl group. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 3-pyridinecarboxylic acid with 4-chloroaniline to form the intermediate 2-((4-chlorophenyl)amino)-3-pyridinecarboxylic acid. This intermediate is then esterified with 2-(4-morpholinyl)ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Chlorophenyl)amino)-3-pyridinecarboxylic acid
- 2-(4-Morpholinyl)ethyl ester
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride exhibits unique properties due to the presence of both the chlorophenyl and morpholinyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
75449-61-5 |
|---|---|
Formule moléculaire |
C18H21Cl2N3O3 |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl 2-(4-chloroanilino)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O3.ClH/c19-14-3-5-15(6-4-14)21-17-16(2-1-7-20-17)18(23)25-13-10-22-8-11-24-12-9-22;/h1-7H,8-13H2,(H,20,21);1H |
Clé InChI |
NWMMTJDVPBEJCI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


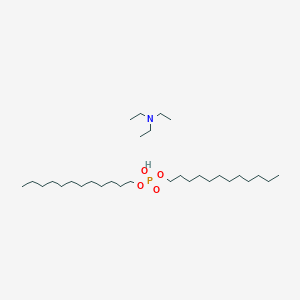
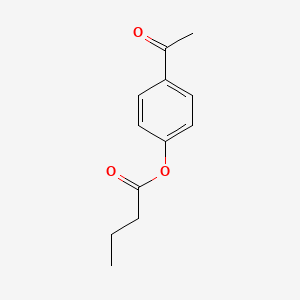
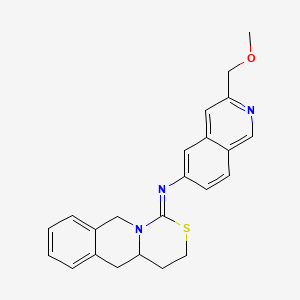
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)
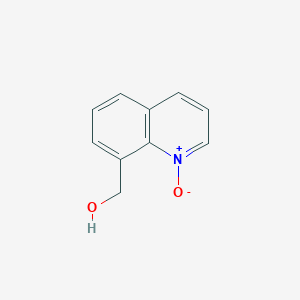
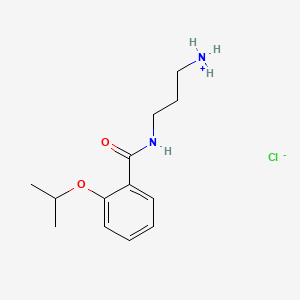



![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)

